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Compound of Interest

Compound Name:
(S)-1-(4-Bromophenyl)ethane-1,2-

diol

CAS No.: 160332-70-7

Cat. No.: B2769284

Get Quote

Executive Summary
1-(4-Bromophenyl)ethane-1,2-diol is a critical chiral building block used in the synthesis of

neuroprotective agents (e.g., Eliprodil analogs) and antifungal azoles. While the (S)- and (R)-

enantiomers exhibit identical reactivity in achiral environments, their performance diverges

significantly in chiral catalytic systems and biological interactions.

Core Distinction:

The (R)-Enantiomer: Typically the preferred scaffold for neuroprotective pharmacophores. It

is often accessed via enantioconvergent hydrolysis of the epoxide precursor.[1]

The (S)-Enantiomer: Frequently utilized in the synthesis of imidazole-based antifungals. It is

kinetically favored in specific lipase-mediated ester hydrolysis reactions.

Key Experimental Insight: In enzymatic kinetic resolution (EKR) using Candida antarctica

Lipase B (CALB), the bromo-substituted analogs are consistently less reactive than their
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chloro- counterparts due to steric bulk, requiring longer reaction times to achieve comparable

enantiomeric excess (

).

Chemical Profile & Physical Properties[3][4][5][6][7]

Feature
(S)-1-(4-
Bromophenyl)ethane-1,2-
diol

(R)-1-(4-
Bromophenyl)ethane-1,2-
diol

CAS Number 160332-70-7 179914-06-8

Molecular Weight 217.06 g/mol 217.06 g/mol

Physical State White to off-white solid White to off-white solid

Optical Rotation (varies by solvent) (varies by solvent)

Key Reactivity
Nucleophilic attack at

-OH is sterically hindered

Identical steric hindrance;

distinct chiral recognition

Reactivity Comparison: Biocatalytic Performance
The primary "reactivity" difference between these enantiomers is observed during Enzymatic

Kinetic Resolution (EKR). This process relies on the enzyme's chiral pocket distinguishing

between the (S) and (R) spatial arrangements.

A. Lipase-Mediated Resolution (CALB)
When using Novozym 435 (Immobilized CALB) for the hydrolysis of the corresponding acetate

esters, the enzyme exhibits high enantioselectivity (

).[2]

Reaction: Hydrolysis of rac-1-(4-bromophenyl)ethane-1,2-diol diacetate.

Selectivity: CALB preferentially hydrolyzes the (S)-ester, yielding the (S)-diol and leaving the

(R)-ester unreacted.
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Substituent Effect (The "Bromo" Penalty):

Experimental data indicates that 4-bromo derivatives are less reactive than 4-chloro or

unsubstituted analogs.

Time to 50% Conversion:

4-Chloro analog: ~15 minutes.

4-Bromo analog: >1 hour (up to 18h depending on conditions).

Implication: The larger Van der Waals radius of Bromine (1.85 Å) vs. Chlorine (1.75 Å)

creates steric drag at the active site entrance, slowing

without necessarily eroding enantioselectivity (

).

B. Epoxide Hydrolase (EH) Hydrolysis
An alternative route involves the hydrolysis of 2-(4-bromophenyl)oxirane.

Enzyme:Solanum tuberosum or Rhodotorula epoxide hydrolases.

Mechanism: Enantioconvergent hydrolysis.[1]

The enzyme attacks the epoxide ring.

Performance: Engineered EH variants can achieve >90% yield and >95% ee for the (R)-

diol by selectively attacking the (S)-epoxide with inversion of configuration, while the (R)-

epoxide hydrolyzes with retention (or vice versa depending on the specific mutant).

Visualization: Kinetic Resolution Pathways

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://biotrans.mbu.cas.cz/research-topics/epoxide-hydrolases/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769284?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinetic Resolution Logic

Racemic Diacetate
(Substrate)

Catalyst:
Novozym 435 (CALB)

Binding

(S)-Diol
(Product)

Fast Hydrolysis
(High k_cat)

(R)-Diacetate
(Unreacted)

Slow/No Reaction
(Steric Mismatch)

Hydrolysis
(Aqueous Buffer)

Chemical Step
(Post-Separation) Pure (R)-Diol

Click to download full resolution via product page

Caption: Lipase-mediated kinetic resolution separates the enantiomers based on differential

hydrolysis rates.

Experimental Protocol: Synthesis via Kinetic
Resolution
Objective: Isolate high-purity (S)-1-(4-Bromophenyl)ethane-1,2-diol from racemic diacetate.

Materials
Substrate:rac-1-(4-Bromophenyl)ethane-1,2-diyl diacetate (10 mmol).

Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), 200 mg.

Solvent: Phosphate buffer (pH 7.0) / Acetonitrile (9:1 v/v) co-solvent system.

Temperature: 30°C.

Step-by-Step Methodology
Preparation: Dissolve 10 mmol of the racemic diacetate in 20 mL of acetonitrile. Add 180 mL

of phosphate buffer (pH 7.0).

Initiation: Add 200 mg of Novozym 435 beads. Agitate the mixture at 200 rpm at 30°C.

Monitoring: Monitor the reaction via chiral HPLC (Chiralpak AS-H or AD-H column).
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Target Endpoint: Stop reaction when conversion reaches exactly 50% (theoretical

maximum for resolution).

Note: Due to the 4-Bromo substituent, expect reaction times to be 2-3x longer than the

unsubstituted phenyl analog.

Termination: Filter off the enzyme beads.

Separation:

Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

The organic layer contains both the (S)-diol (hydrolyzed product) and the (R)-diacetate

(unreacted substrate).

Separate via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

Purification: Recrystallize the (S)-diol from toluene/hexane to upgrade

to >99%.

Application Performance
Application Area (R)-Enantiomer Utility (S)-Enantiomer Utility

Drug Synthesis

High. Precursor for Eliprodil

(NMDA antagonist) analogs.

The spatial arrangement

matches the receptor binding

pocket for neuroprotection.

Moderate. Used in antifungal

azole synthesis where the (S)-

configuration dictates binding

to CYP51.

Ligand Design

Used to synthesize chiral

phosphine ligands for

asymmetric hydrogenation.

Used as a chiral auxiliary in

boronate ester synthesis.

Stability Identical. Identical.

Mechanistic Insight: Why the Difference?
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In drug development, the (R)-configuration of the hydroxyl group often facilitates specific

hydrogen bonding interactions within the target protein's active site (e.g., acting as a H-bond

donor to a backbone carbonyl). The (S)-enantiomer, pointing in the opposite vector, may cause

steric clash or fail to bridge the necessary H-bond network, resulting in significantly lower

biological activity (

values often 10-100x higher).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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